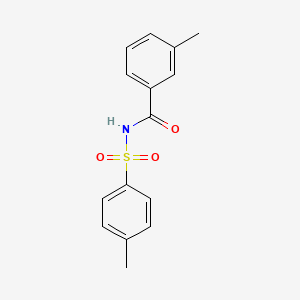

3-methyl-N-tosylbenzamide

Description

Properties

IUPAC Name |

3-methyl-N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-6-8-14(9-7-11)20(18,19)16-15(17)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMGBACUPNNDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49736929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanistic Investigations of Chemical Transformations Involving 3 Methyl N Tosylbenzamide

C-H Bond Activation and Functionalization Pathways

The activation and subsequent functionalization of otherwise inert C-H bonds is a cornerstone of modern organic synthesis. 3-methyl-N-tosylbenzamide serves as an exemplary model for exploring both C(sp²)-H and C(sp³)-H bond activation, driven by the directing capabilities of the N-tosylamide group.

Directed Ortho-C(sp²)-H Activation in N-Tosylbenzamides

The N-tosylbenzamide moiety is an effective directing group for the ortho-C(sp²)-H activation of the benzoyl ring. This is typically achieved through the formation of a palladacycle intermediate. The reaction is initiated by the coordination of the amide's nitrogen atom to a palladium(II) catalyst. This coordination brings the palladium center in close proximity to the ortho-C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. nih.gov The resulting five-membered palladacycle is a key intermediate that can undergo various subsequent transformations, including alkoxylation and halogenation. researchgate.net For instance, in the presence of an oxidant, the palladacycle can react to form C-O or C-X bonds at the ortho position. researchgate.net The N-tosyl group plays a crucial role in this process, not only as a directing group but also by rendering the amide nitrogen sufficiently acidic for the initial coordination and subsequent deprotonation steps.

Intramolecular Benzylic C(sp³)-H Sulfamidation

The presence of the 3-methyl group in this compound introduces a benzylic C(sp³)-H bond, which can undergo intramolecular amination, a process known as sulfamidation. This reaction typically employs a copper catalyst and an oxidant to facilitate the C-N bond formation, leading to the synthesis of isoindolinones. bris.ac.ukacs.org Mechanistic studies suggest that the reaction may proceed through a copper-nitrene intermediate. However, kinetic isotope effect (KIE) studies have indicated that the C-H bond cleavage is not the rate-determining step. acs.org Instead, it is proposed that the slow step involves the oxidation of a copper π-arene intermediate. bris.ac.uk This transformation highlights the ability to selectively functionalize a benzylic C-H bond in the presence of aromatic C-H bonds, showcasing the nuances of catalyst-controlled reactivity.

Annulation and Cyclization Reaction Mechanisms

Annulation and cyclization reactions are powerful strategies for the construction of complex cyclic and polycyclic frameworks. This compound has been instrumental in elucidating the mechanisms of several such transformations.

Ruthenium(II)-Catalyzed Allenylation and Sequential Annulation with Propargyl Alcohols

Ruthenium(II) catalysts have been shown to effectively catalyze the C-H activation of N-tosylbenzamides and their subsequent reaction with propargyl alcohols. rsc.orgresearchgate.net The proposed mechanism initiates with the ortho-C-H activation of the N-tosylbenzamide by the Ru(II) catalyst, forming a ruthenacycle. rsc.org This is followed by the coordination and insertion of the propargyl alcohol into the Ru-C bond. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of an allenylated intermediate and regeneration of the active Ru(II) catalyst. This allenylated species can then undergo a sequential annulation to furnish various heterocyclic products. rsc.orgresearchgate.net The reaction demonstrates a cascade process involving C-H activation, alkyne insertion, and cyclization.

Divergent Cyclization Strategies (e.g., [4+1], [4+2]) in N-Tosylbenzamide Chemistry

N-tosylbenzamides can participate in divergent cyclization reactions, leading to different products depending on the reaction conditions and the nature of the coupling partner. For example, the palladium-catalyzed reaction of N-tosylbenzamides with alkenes can proceed via a tandem C-H olefination/annulation sequence to afford isoindolinones. nih.gov The mechanism is believed to involve an initial ortho-C-H olefination to form a vinylated intermediate. The subsequent cyclization pathway is dependent on the electronic properties of the alkene. Electron-deficient alkenes tend to undergo a Michael-type addition, while non-conjugated alkenes participate in a Wacker-type amination. nih.gov This divergence allows for the synthesis of a variety of substituted isoindolinones from a common starting material.

Transamidation and Amide Cleavage Reactions

The N-tosyl group in this compound serves as an activating group, facilitating the cleavage of the otherwise robust amide bond. This has been exploited in transamidation reactions, where the tosyl-activated amide reacts with various amines to furnish new amide products. Both metal-catalyzed and metal-free transamidation protocols have been developed. thieme-connect.comrsc.orgamazonaws.com

Under metal-free conditions, the reaction can be promoted by a base in a suitable solvent like ethanol (B145695). thieme-connect.com The electron-withdrawing nature of the tosyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an incoming amine. The reaction proceeds through a tetrahedral intermediate, followed by the departure of the N-tosyl amine as a leaving group. This method is notable for its chemoselectivity and tolerance of various functional groups. thieme-connect.comthieme-connect.com

Palladium-catalyzed transamidation has also been reported, offering a complementary approach. rsc.org These reactions typically involve an oxidative addition of the N-C(acyl) bond to a low-valent palladium complex, followed by reductive elimination to form the new amide bond.

Below is a table summarizing the yields of various transamidation products obtained from N-tosylbenzamide derivatives under different conditions.

| Catalyst | Amine | Product | Yield (%) | Reference |

| None | Piperidine (B6355638) | N-Benzoylpiperidine | 99 | thieme-connect.com |

| None | N-Methylaniline | N-Methyl-N-phenylbenzamide | 95 | thieme-connect.com |

| PEPPSI-IPr | Aniline | N-Phenylbenzamide | 83 | rsc.org |

| None | Benzylamine | N-Benzylbenzamide | 86 | amazonaws.com |

Catalyst-Free Transamidation of N-Tosyl-Activated Amides

The transamidation of N-tosyl-activated amides represents a significant advancement in amide bond formation, offering a metal-free and often chemoselective alternative to traditional methods. thieme-connect.comnih.gov The activation is achieved by attaching an N-tosyl group to the amide nitrogen, which destabilizes the amide bond both electronically and structurally. nih.gov This destabilization facilitates the nucleophilic addition of an amine to the carbonyl carbon, proceeding through a tetrahedral intermediate. The thermodynamic collapse of this intermediate leads to the formation of the new amide and the displacement of the tosylamide anion. nih.gov

A simple and efficient protocol for the transamidation of activated secondary amides, such as N-methyl-N-tosylbenzamide derivatives, involves reacting them with a primary or secondary amine in ethanol at a slightly elevated temperature. thieme-connect.com For instance, the reaction of N-benzyl-N-tosylbenzamide with piperidine in ethanol at 45 °C yields the corresponding transamidation product in 99% yield within 1.5 hours. thieme-connect.com This method is notable for its mild conditions and tolerance of various functional groups, including those that are problematic in metal-catalyzed processes. thieme-connect.comthieme-connect.com The reaction's efficiency is highly dependent on the solvent, with polar protic solvents like ethanol providing significantly better results than aprotic solvents like dichloromethane (B109758) or toluene. thieme-connect.com

The scope of this catalyst-free method is broad, accommodating a variety of primary and secondary amines, including cyclic amines like pyrrolidine (B122466) and morpholine, which provide excellent yields. thieme-connect.com The reaction also proceeds effectively with amides bearing either electron-donating or electron-withdrawing substituents on the aromatic ring. thieme-connect.comthieme-connect.com

| Activated Amide | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Benzyl-N-tosylbenzamide | Piperidine | Ethanol | 45 | 1.5 | 99 | thieme-connect.com |

| N-Benzyl-N-tosylbenzamide | Piperidine | Dichloromethane | 45 | 12 | 68 | thieme-connect.com |

| N-Benzyl-N-tosylbenzamide | Piperidine | Toluene | 80 | 12 | 55 | thieme-connect.com |

| N-Benzyl-N-tosylbenzamide | Piperidine | Water | 60 | 12 | 58 | thieme-connect.com |

| 4-Methoxy-N-methyl-N-tosylbenzamide | Piperidine | Ethanol | - | - | Excellent | thieme-connect.com |

| N-Methyl-N-tosylbenzamide | n-Butylamine | Ethanol | - | - | High | thieme-connect.com |

Reductive Desulfonylation of N-Tosyl Amides

The tosyl group, while an effective activating and protecting group, often needs to be removed in the final steps of a synthetic sequence. wikipedia.orgnih.gov Reductive desulfonylation is the process of cleaving the nitrogen-sulfur (N-S) bond of N-tosyl amides. nih.gov This transformation replaces the sulfonyl group with a hydrogen atom, yielding the corresponding secondary amide. wikipedia.org

Various methods have been developed for this purpose, with visible-light-promoted photoredox catalysis emerging as a particularly mild and efficient approach. nih.govresearchgate.net In one such method, a photocatalyst, upon irradiation with visible light, facilitates a single electron transfer (SET) to the N-tosyl amide. researchgate.net This generates a radical anion, which then undergoes selective N-S bond cleavage. researchgate.net Depending on the specific substrate and reaction conditions, this cleavage can produce an amide anion and a sulfonyl radical, or an amidyl radical and a sulfinate anion. researchgate.net

Another strategy involves the use of a Hantzsch ester anion, formed in situ from a Hantzsch ester and a base like potassium tert-butoxide (KOtBu) in DMSO. sci-hub.se The Hantzsch ester anion is the visible-light-absorbing species, and upon photoexcitation, it engages in an electron transfer with the N-tosyl amide, initiating the desulfonylation process. sci-hub.se Reductive desulfonylation can also be achieved using strong reducing agents like sodium amalgam, aluminum amalgam, or samarium(II) iodide, though these methods are often less mild and chemoselective than photochemical protocols. wikipedia.orgnih.gov

C-N and C-H Bond Cleavage in Diketone Synthesis

A noteworthy transformation involving N-tosyl amides like this compound is their reaction with ketone enolates to synthesize 1,3-diketones. rsc.orgorganic-chemistry.org This reaction proceeds under transition-metal-free conditions at room temperature, typically using a strong base such as lithium hexamethyldisilazide (LiHMDS) to generate the ketone enolate. organic-chemistry.orgorganic-chemistry.org The core of this transformation involves the cleavage of the amide's carbonyl-nitrogen (C-N) bond and a carbon-hydrogen (C-H) bond of the ketone. rsc.orgorganic-chemistry.org

The mechanism begins with the deprotonation of the ketone by LiHMDS to form a lithium enolate. This enolate then acts as a nucleophile, attacking the activated carbonyl carbon of the N-tosyl amide. The N-tosyl group functions as an excellent leaving group, facilitating the C-N bond cleavage and formation of the 1,3-diketone product. organic-chemistry.orgdoi.org This method demonstrates broad substrate scope and good functional group tolerance. rsc.orgorganic-chemistry.org For example, reacting various N-phenyl-N-tosylbenzamide derivatives with acetophenone (B1666503) in the presence of LiHMDS in diethyl ether yields the corresponding 1,3-diketones in good to excellent yields. organic-chemistry.orgrsc.org

| N-Tosylbenzamide Derivative | Ketone | Base | Solvent | Yield (%) | Reference |

| N-Phenyl-N-tosylbenzamide | Acetophenone | LiHMDS | Diethyl Ether | 92 | organic-chemistry.org |

| 4-Methyl-N-phenyl-N-tosylbenzamide | Acetophenone | LiHMDS | Diethyl Ether | 92 | rsc.org |

| 3-Fluoro-N-phenyl-N-tosylbenzamide | Acetophenone | LiHMDS | Diethyl Ether | 92 | rsc.org |

| 2-Methyl-N-phenyl-N-tosylbenzamide | Acetophenone | LiHMDS | Diethyl Ether | 31 | rsc.org |

| 3-(Dimethylamino)-N-phenyl-N-tosylbenzamide | Acetophenone | LiHMDS | Diethyl Ether | 68 | rsc.org |

Influence of Catalysts, Ligands, and Solvents on Reaction Mechanisms

The outcomes of chemical transformations involving this compound are highly sensitive to the reaction environment. The choice of catalyst, ligand, and solvent can significantly alter reaction rates, yields, and even the mechanistic pathway.

While the aforementioned transamidation and diketone synthesis are notable for being catalyst-free, other transformations of N-tosyl amides rely on catalysis. For instance, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can be used for transamidation, where a Pd-NHC (N-heterocyclic carbene) precatalyst effectively couples N-tosyl amides with amines. rsc.org In such reactions, the ligand bound to the metal center is crucial. Specifically designed ligands, such as chlorinated pyridine-pyridone ligands in palladium catalysis, can overcome challenges like competing N-coordination, thereby enabling specific C-H activation pathways. researchgate.net The electronic properties of ligands can also influence the spin state of the metal center, which in turn can affect the reaction mechanism and rate. mdpi.com

Crystallographic and Advanced Spectroscopic Analysis of 3 Methyl N Tosylbenzamide Derivatives

Single Crystal X-Ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystal. rigaku.comstanford.edu This technique allows for the unambiguous determination of molecular structures, including bond lengths, bond angles, and the absolute stereochemistry of chiral compounds. stanford.edu The analysis involves directing an X-ray beam onto a single crystal and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. stanford.edu

The molecular conformation and geometry of N-acylsulfonamides are of significant interest due to the influence of substituents on their three-dimensional structure. For derivatives of 3-methyl-N-tosylbenzamide, X-ray diffraction studies reveal that these molecules can crystallize in monoclinic or orthorhombic systems, with space groups such as P2₁/c being common for related benzamides.

The key geometric parameters defined by SCXRD include:

Unit Cell Dimensions: These define the size and shape of the repeating unit in the crystal lattice. For this class of compounds, typical values can range from a = 5.3–25.0 Å, b = 5.3–8.1 Å, to c = 8.1–15.0 Å, with a β angle around 90–100°.

Bond Lengths and Angles: The amide C-N bond often exhibits partial double-bond character due to resonance.

Torsional and Dihedral Angles: The spatial relationship between the 3-methylbenzoyl group and the N-tosyl group is defined by torsion angles. The methyl and tosyl substituents introduce steric effects that significantly influence these angles, such as the C–N–S–O dihedral angles, which can be around 80–100°. The relative orientation of the aromatic rings is also a key conformational feature.

| Parameter | Typical Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| Dihedral Angle (Benzoyl-Aniline rings) | 22-76° | Indicates the twist between the two aromatic rings, affecting molecular packing. |

| C=O Bond Length | ~1.22 Å | Typical length for an amide carbonyl group. |

| Amide C-N Bond Length | ~1.35 Å | Reflects partial double-bond character from resonance. |

Note: Specific values are for the related compound 3-methyl-N-phenylbenzamide and are presented for illustrative purposes of the analytical data obtained from SCXRD.The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com These non-covalent forces, though weaker than covalent bonds, are critical in stabilizing the three-dimensional structure of crystalline solids. wikipedia.org

Hydrogen bonds are among the strongest non-covalent interactions and play a primary role in directing the supramolecular architecture of N-acylsulfonamides. wikipedia.org In the crystal structure of this compound derivatives, hydrogen-bonding networks involving N–H···O=S interactions are expected. The amide proton (N-H) acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (O=S) acts as an acceptor.

These interactions can link molecules into chains or more complex networks, significantly influencing the material's physical properties. nih.govrsc.orgjiangnan.edu.cn In analogous benzamide (B126) structures, intermolecular N–H···O=C hydrogen bonds link molecules into infinite chains. The presence of a dense hydrogen-bonding network can enhance the stability and toughness of a material. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. However, the presence of the methyl group on the benzoyl ring may introduce steric effects that reduce the efficiency of π-π stacking compared to unsubstituted analogs.

C-H···O Contacts: Weak hydrogen bonds can form between carbon-hydrogen bonds (C-H) and electronegative atoms like oxygen.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces between molecules. wikipedia.org

The interplay of these varied interactions dictates the final, most energetically favorable packing arrangement of the molecules in the solid state. nih.govnih.gov

Elucidation of Crystal Packing and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H. wiley-vch.de

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. pdx.edumsu.eduucl.ac.uk

Key signals observed in the ¹H NMR spectrum include:

Amide Proton (N-H): This proton typically appears as a broad singlet at a very downfield chemical shift, often between δ 10–12.5 ppm, due to the deshielding effects of the adjacent carbonyl and sulfonyl groups. rsc.org Its chemical shift is highly dependent on solvent and concentration. msu.edu

Aromatic Protons: The protons on the two aromatic rings (the 3-methylbenzoyl ring and the p-toluenesulfonyl ring) resonate in the aromatic region, typically between δ 7.2 and 8.1 ppm. The complex splitting patterns (multiplets) in this region are a result of spin-spin coupling between adjacent protons. rsc.org

Methyl Protons: Two distinct singlets are observed for the two methyl groups. The methyl group on the 3-methylbenzoyl ring and the methyl group on the tosyl ring have slightly different chemical environments, leading to separate signals, typically appearing around δ 2.3–2.5 ppm. rsc.org

Detailed analysis of a spectrum recorded in DMSO-d6 confirms these assignments. rsc.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amide (N-H) | 12.36 | s (singlet) | Broad signal, highly deshielded. Recorded in DMSO-d6. rsc.org |

| Aromatic (Ar-H) | 7.26 - 7.87 | m (multiplet) | Complex signals from both aromatic rings. rsc.org |

| Tosyl Methyl (Ar-CH₃) | 2.36 | s (singlet) | Corresponds to the three protons of the tosyl group's methyl. rsc.org |

| Benzoyl Methyl (Ar-CH₃) | 2.32 | s (singlet) | Corresponds to the three protons of the 3-methylbenzoyl group. rsc.org |

Data obtained from a 300 MHz spectrum in DMSO-d6.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElDM711u5bQakL9pN_5dxtBXeCk44Ql48CyXhaWjuCfjtdwGbQL6QDFLLuV-7nHFJd_ppneJ6kD73KRjFkpX1HmbNxyAG28gJF5rOQiT7C-pt2SHi0nNBXsKbufcbA1DrC0G4GKfslM32QKmPuKrTaYNX2hWU0pNU%3D)] Chemical shifts can vary slightly based on solvent and spectrometer frequency.¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. In the analysis of this compound derivatives, ¹³C NMR is instrumental in confirming the molecular structure by identifying the chemical environment of each carbon atom.

The ¹³C NMR spectrum of a typical N-tosylbenzamide derivative exhibits distinct signals corresponding to the different carbon atoms in the molecule. For instance, in N-tosylbenzamide, the carbonyl carbon of the amide group (C=O) characteristically appears downfield, with a chemical shift (δ) around 164.4 ppm. The aromatic carbons of the benzoyl and tosyl groups resonate in the range of approximately 127 to 145 ppm. The methyl carbon of the tosyl group is typically observed at a much higher field, around 21.7 ppm. wiley-vch.de

For this compound, the introduction of a methyl group on the benzamide ring introduces an additional signal for this methyl carbon and slightly alters the chemical shifts of the adjacent aromatic carbons due to its electronic effect. Generally, the carboxylic carbon signal is found at approximately 165 ppm, while the aromatic carbons show signals between 120 and 140 ppm. The sulfonyl-adjacent carbon in the tosyl group has a chemical shift around 145 ppm.

The analysis of related structures provides further insight. For example, in 3-methyl-N-tosylbutanamide, the carbonyl carbon resonates at 170.7 ppm, and the methyl carbons of the butanamide and tosyl groups appear at 21.4-22.0 ppm and 21.6 ppm, respectively. wiley-vch.de In N-tosylisobutyramide, the carbonyl carbon is observed at 174.8 ppm. wiley-vch.de These variations in chemical shifts are indicative of the specific electronic environments created by the different alkyl and aryl substituents.

A representative compilation of ¹³C NMR data for various N-tosylbenzamide derivatives is presented in the interactive table below, showcasing the characteristic chemical shifts for key carbon atoms.

| Compound | Carbonyl C (ppm) | Aromatic C (ppm) | Methyl C (ppm) | Reference |

| N-Tosylbenzamide | 164.4 | 127.9-145.2 | 21.7 | wiley-vch.de |

| This compound (approx.) | ~165 | 120-140 | Not specified | |

| 3-Methyl-N-tosylbutanamide | 170.7 | 128.2, 129.5, 135.5, 145.0 | 21.4, 21.6, 22.0, 25.5 | wiley-vch.de |

| N-Tosylisobutyramide | 174.8 | 128.2, 129.6, 135.4, 145.1 | 18.5, 21.6 | wiley-vch.de |

| 3-Methyl-N-tosylbut-2-enamide | 163.0 | 128.3, 129.6, 135.9, 144.8 | 20.6, 21.7, 27.7 | wiley-vch.de |

Advanced Multi-Dimensional NMR Techniques

While one-dimensional (1D) NMR spectra like ¹H and ¹³C are fundamental, complex molecules such as this compound derivatives often exhibit overlapping signals that are difficult to resolve and assign unambiguously. Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to overcome these challenges. rsc.org

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing the connectivity of the proton network within the molecule. rsc.org

HSQC experiments correlate the chemical shifts of protons directly to the carbons to which they are attached, providing a clear map of C-H single bonds.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

For instance, in the structural analysis of N-tosylbenzamide derivatives, an HMBC experiment would show a correlation between the amide proton (N-H) and the carbonyl carbon, as well as with carbons in the tosyl group, confirming the N-tosylbenzamide core structure. Similarly, correlations between the methyl protons and the aromatic carbons of the 3-methylbenzoyl group would definitively establish the position of the methyl substituent.

These multi-dimensional techniques are indispensable for the complete and accurate assignment of all proton and carbon signals, providing a comprehensive picture of the molecular structure in solution. rsc.org The application of such methods is crucial for distinguishing between isomers and for confirming the regiochemistry of reactions involving these compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. This technique is significantly more accurate than standard mass spectrometry.

For this compound, HRMS provides an exact mass that can be compared to the calculated mass for the expected molecular formula (C₁₅H₁₅NO₃S). This high level of accuracy helps to confirm the identity of the compound and rule out other potential structures with the same nominal mass. For example, a derivative of N-tosylbenzamide was found to have a calculated [M+H]⁺ value of 496.26284 and a measured value of 496.26271, demonstrating the precision of HRMS. rsc.org

The table below presents HRMS data for several N-tosylbenzamide derivatives, illustrating the close agreement between calculated and measured masses.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Reference |

| Derivative 1 | C₁₄H₁₈O₃N₃S | 308.10744 | 308.10802 | rsc.org |

| Derivative 2 | C₂₈H₃₇O₃N₃S | 496.26284 | 496.26271 | rsc.org |

| Derivative 3 | C₁₀H₁₀O₄N₂SCl | 289.00443 | 289.00411 | rsc.org |

| Derivative 4 | C₁₅H₁₁O₄N₂S | 303.04340 | 303.04234 | rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides clear evidence for its key structural features.

The characteristic absorption bands for this compound and related compounds include:

N-H Stretch: A band in the region of 3300 cm⁻¹ corresponding to the amide N-H bond.

C=O Stretch: A strong absorption band for the amide carbonyl group (C=O) is typically observed around 1650-1670 cm⁻¹.

S=O Stretch: The sulfonyl group (SO₂) of the tosyl moiety gives rise to two distinct and strong stretching bands, typically found near 1360 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amide group is usually found in the range of 1200-1350 cm⁻¹.

The following interactive table summarizes the key FTIR absorption bands for functional groups found in N-tosylbenzamide derivatives.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| Amide N-H Stretch | ~3300 | |

| Amide C=O Stretch | ~1670 | |

| Sulfonyl S=O Asymmetric Stretch | ~1360 | |

| Sulfonyl S=O Symmetric Stretch | ~1170 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Visible spectrum is dominated by absorptions due to the two aromatic rings (the benzoyl and the tosyl groups). These aromatic systems contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. The presence of the carbonyl group and the sulfonyl group, which are conjugated with the aromatic rings, influences the wavelengths and intensities of these absorptions.

Computational Chemistry and Theoretical Studies of 3 Methyl N Tosylbenzamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. pmf.unsa.ba The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For 3-methyl-N-tosylbenzamide, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the tolyl and methyl-substituted phenyl rings. The LUMO, conversely, is expected to be distributed over the electron-withdrawing sulfonyl and carbonyl groups. This distribution dictates the molecule's behavior in chemical reactions.

The HOMO-LUMO energy gap can be calculated using DFT methods. A large energy gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-energy LUMO. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are widely used to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts. nih.govresearchgate.net

By comparing the calculated NMR spectra with experimental data, the accuracy of the computational model can be validated. For this compound, DFT can predict the 1H and 13C chemical shifts. Discrepancies between calculated and experimental values can often be attributed to factors such as solvent effects and the specific choice of the DFT functional and basis set. nih.govresearchgate.net For instance, studies on similar molecules have shown that functionals like B3LYP and basis sets like 6-311++G(d,p) provide a good correlation with experimental results. redalyc.org

Table 2: Comparison of Experimental and Hypothetical DFT-Calculated 13C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Typical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

|---|---|---|

| Carbonyl (C=O) | 165-170 | 168.5 |

| C-SO2 (of tosyl group) | 143-145 | 144.2 |

| C-CH3 (of tosyl group) | 20-22 | 21.5 |

Reaction Mechanism Elucidation via Transition State Calculations

DFT is instrumental in elucidating reaction mechanisms by locating and characterizing transition states—the highest energy points along a reaction coordinate. e3s-conferences.orgtau.ac.il For this compound, which can undergo reactions like nucleophilic substitution at the sulfonyl group, transition state calculations can map out the entire energy profile of the reaction.

These calculations provide the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. By modeling the structures of reactants, intermediates, transition states, and products, chemists can gain a detailed understanding of the reaction pathway. e3s-conferences.org For complex reactions, computational methods can help distinguish between different possible mechanisms by determining which pathway is energetically more favorable. e3s-conferences.orgbath.ac.uk

Analysis of Intermolecular and Intramolecular Interactions

The way molecules pack in a crystal and the non-covalent forces that govern their interactions are crucial for understanding their physical properties. Computational methods provide powerful tools to visualize and quantify these interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule. The analysis results in a 3D surface colored according to the types and closeness of intermolecular contacts.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Molecular Crystal

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents van der Waals forces and is typically the largest contributor. |

| C···H / H···C | 20 - 30% | Indicates C-H···π interactions and other weak contacts. |

| O···H / H···O | 10 - 15% | Corresponds to hydrogen bonding and other electrostatic interactions. |

| N···H / H···N | 5 - 10% | Relates to hydrogen bonding involving the amide nitrogen. |

Reduced Density Gradient (RDG) Theory for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions in real space. nih.govchemrxiv.org It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified. researchgate.net

In these plots, large, low-density spikes indicate repulsive steric clashes, while troughs at low density signify attractive non-covalent interactions. The color of the resulting isosurfaces in a 3D visualization typically indicates the strength of the interaction, with blue representing strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red showing repulsive interactions. researchgate.netresearchgate.net This method provides a clear visual picture of both intramolecular and intermolecular weak forces holding the molecule and crystal together.

Computational Analysis of this compound Remains Undocumented in Public Research

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the computational chemistry and theoretical studies of the compound this compound. Despite the availability of advanced computational methods for molecular analysis, specific research detailing the application of these techniques to this compound appears to be absent from publicly accessible records.

Consequently, providing a detailed article on the "Atom in Molecules (AIM) Method for Bonding Characterization," "Independent Gradient Model (IGM) Analysis," "Molecular Electrostatic Potential (ESP) and Fukui Functions for Reactive Sites," "Natural Bond Orbital (NBO) Analysis for Stability and Electron Delocalization," or "Solvation Models in Computational Mechanistic Studies" as they pertain specifically to this compound is not possible at this time.

While general principles of these computational methods are well-established, their application to a specific molecule yields unique data such as bond critical point properties, interaction region visualizations, electrostatic potential maps, charge delocalization energies, and solvation free energies. This specific data is not available for this compound. General discussions of these methodologies would not fulfill the specific requirements for an article focused solely on this compound.

Further research and publication in the field of computational chemistry are required to generate the specific data necessary to construct a detailed analysis of this compound according to the requested scientific outline. Until such studies are conducted and published, a comprehensive article on these specific computational aspects of the molecule cannot be compiled.

Academic Research Applications and Potential Impact of 3 Methyl N Tosylbenzamide

Advanced Organic Synthesis Building Blocks

The structural features of 3-methyl-N-tosylbenzamide, including the reactive N-tosyl group and the substituted aromatic ring, make it a valuable intermediate in the synthesis of complex organic molecules. wikipedia.org The tosyl group, being a strong electron-withdrawing moiety, enhances the compound's stability and reactivity, particularly as a protecting group or an intermediate in nucleophilic substitution reactions. wikipedia.org

Precursors for Diverse N-Heterocyclic Systems (e.g., Isoindolinones)

N-Heterocyclic systems are foundational scaffolds in numerous biologically active compounds and pharmaceuticals. N-tosylbenzamides, particularly isomers of this compound, have been identified as key precursors for the synthesis of isoindolinones, an important class of N-heterocycles. rsc.orgmdpi.comresearchgate.net The synthesis is typically achieved through transition-metal-catalyzed intramolecular C-H amidation.

For instance, research has demonstrated that 2-benzyl-N-tosylbenzamides can undergo copper-catalyzed intramolecular C(sp³)–H sulfamidation to produce N-sulfonyl isoindolinones. mdpi.comresearchgate.netacs.org Similarly, palladium catalysts can effect the dehydrogenative C(sp³)–H amidation of related benzamides to form the isoindolinone core. rsc.org While these cyclization reactions specifically require a substituent at the ortho position (the 2-position) of the benzamide (B126) that can participate in the C-H activation and ring closure, such as a methyl or benzyl (B1604629) group, they highlight the general utility of the N-tosylbenzamide framework for constructing complex heterocyclic systems. The specific substitution pattern on the aromatic ring, as in this compound, influences the electronic and steric environment, which can be leveraged for designing precursors to other classes of heterocycles. wikipedia.org

The general approach for these cyclizations is summarized in the table below, showcasing the versatility of the N-tosylbenzamide scaffold in generating biologically relevant isoindolinones.

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

| Pd/C | 2-Benzyl-N-mesylbenzamides | Intramolecular Dehydrogenative C(sp³)–H Amidation | Isoindolinone Derivatives | rsc.org |

| Cu(OTf)₂ / PhI(OAc)₂ | 2-Benzyl-N-tosylbenzamides | Intramolecular Benzylic C–H Sulfamidation | N-Arylsuflonyl-1-arylisoindolinones | mdpi.comresearchgate.net |

| Copper Catalyst / Peroxide | 2-Methyl-N-arylbenzamides | Intramolecular C(sp³)–H Aminative Cyclization | 3-Unsubstituted Isoindolinones | rsc.org |

Components in Multi-Component Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. broadinstitute.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. nih.gov

While direct participation of this compound in well-known MCRs like the Passerini or Ugi reaction is not extensively documented, related structures and principles suggest its potential utility. wikipedia.orgnih.govnih.govbeilstein-journals.orgtcichemicals.com The Passerini reaction, for example, typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.org The Ugi reaction expands on this by including an amine component to produce α-acylaminocarboxamides. nih.govtcichemicals.com The reactivity of the amide bond and the influence of the tosyl group in this compound could potentially be harnessed in novel MCRs for the synthesis of unique heterocyclic scaffolds. For instance, reports have shown the multicomponent synthesis of pyrrole (B145914) derivatives involving N-tosylbenzamide. nottingham.ac.uk Furthermore, isocyanide-based MCRs are known to be highly versatile, and the development of new components is a constant area of research, suggesting a potential future role for activated amides like this compound. researchgate.net

Contributions to Materials Science Research and Development

The inherent structural properties of benzamide derivatives make them attractive candidates for the development of advanced functional materials. The ability of the amide group to form strong hydrogen bonds, combined with the tunable electronic properties of the aromatic rings, allows for the design of materials with specific optical, electronic, or self-assembly characteristics.

Scaffolds for Functional Organic Materials

This compound can be envisioned as a scaffold for creating functional organic materials such as liquid crystals and components for organic light-emitting diodes (OLEDs). The benzamide core is a known component in liquid crystalline materials, where intermolecular hydrogen bonding and the shape of the molecule dictate the formation of mesophases. rsc.orgresearchgate.nettandfonline.com Although methylation of the amide nitrogen can disrupt liquid crystal behavior by altering the molecular shape and preventing hydrogen bonding, the secondary amide structure present in this compound is conducive to forming such ordered phases. rsc.orgrsc.org

Furthermore, N-tosylbenzamides serve as precursors for the synthesis of fluorenones. sci-hub.se Fluorenones are a class of aromatic compounds with significant applications in materials science due to their tunable photophysical properties. sci-hub.se They are used as components in electroluminescent conjugated polymers, semiconductors, and as emitters or host materials in OLEDs. sci-hub.semdpi.com The synthesis of fluorenones can be achieved through the intramolecular cyclization of ortho-arylated N-tosylbenzamides in the presence of an acid, demonstrating a direct pathway from benzamide scaffolds to valuable organic electronic materials. mdpi.comsci-hub.se

Probes for Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. illinois.edu Self-assembly is the spontaneous organization of these molecules into ordered structures. illinois.edu Benzamide derivatives are excellent candidates for these studies due to the strong and directional hydrogen bonds that can be formed by the amide functional group. mdpi.com

The structure of this compound contains both a hydrogen bond donor (N-H) and acceptor (C=O), making it capable of forming self-assembling chains or more complex architectures. researchgate.net The methyl and tosyl groups provide additional sites for tuning solubility and secondary interactions. By studying how modifications to this basic structure affect the self-assembly process, researchers can gain insight into the fundamental principles governing molecular recognition and the formation of complex supramolecular systems. The compound can thus serve as a molecular probe to investigate these intricate non-covalent interactions. rsc.org

Mechanistic Probes in Catalysis and Reaction Discovery

The N-tosylbenzamide framework is a powerful tool for investigating reaction mechanisms and discovering new catalytic transformations. The tosyl group is not merely a protecting group; it can actively participate in reactions, directing reactivity and influencing selectivity. mdpi.comacs.org

The N-tosylcarboxamide group has been established as an effective and transformable directing group in palladium-catalyzed C-H activation reactions. mdpi.comacs.orgresearchgate.net This strategy allows for the selective functionalization of the ortho C-H bond of the benzamide ring. mdpi.comacs.org Reactions such as ortho-arylation, alkoxylation, and halogenation can be achieved with high regioselectivity. acs.orgresearchgate.netresearchgate.net

Key Mechanistic Roles of the N-Tosylbenzamide Group:

| Mechanistic Role | Description | Catalytic System Example | Outcome | Reference |

| Directing Group | The N-tosylcarboxamide coordinates to the metal center (e.g., Palladium), bringing the catalyst into proximity with the ortho C-H bond, facilitating its cleavage and subsequent functionalization. | Pd(OAc)₂ | Ortho-arylation, -alkoxylation, -halogenation of the benzamide ring. | mdpi.comacs.orgresearchgate.net |

| Internal Oxidant | In some catalytic cycles, related N-tosylhydrazone directing groups can act as an internal oxidant, enabling redox-neutral transformations without the need for external oxidizing agents. | Cp*Co(III) | Synthesis of isoquinolines from N-tosylhydrazones and alkynes. | researchgate.net |

| Influence on Selectivity | The electronic properties of the N-tosyl group can influence the reaction pathway. For example, in the Staudinger reaction, N-tosyl imines favor the formation of cis-β-lactams, while more electron-withdrawing N-triflyl groups favor the trans isomer, suggesting different mechanistic pathways. | N/A (Comparison Study) | Control of diastereoselectivity in β-lactam synthesis. | thieme-connect.com |

| Transformable Handle | After directing the C-H functionalization, the N-tosylcarboxamide group can be further transformed through nucleophilic addition or cyclization, allowing for the divergent synthesis of complex polycyclic structures. | Pd(OAc)₂ followed by TFA | Synthesis of biaryl-based compounds and fluorenones. | mdpi.comacs.org |

By studying the behavior of this compound and its analogues in these reactions, chemists can elucidate complex mechanistic details of transition-metal catalysis. illinois.edunih.gov The steric and electronic effects of the 3-methyl group can provide further insight into the factors governing catalyst activity and selectivity, aiding in the discovery and optimization of new chemical reactions.

Substrates for Exploring Novel C-H Functionalization Strategies

The N-tosylbenzamide framework is a recognized directing group in the field of transition metal-catalyzed C-H functionalization. This strategy allows for the selective activation and subsequent modification of otherwise inert carbon-hydrogen bonds, offering a more atom-economical and efficient approach to synthesizing complex molecules.

While specific studies focusing exclusively on this compound as a substrate are not extensively documented in the reviewed literature, the behavior of the broader class of N-tosylbenzamides provides a strong basis for its potential applications. Research has shown that the N-tosylcarboxamide group can effectively direct palladium and rhodium catalysts to the ortho-position of the benzoyl group, facilitating a range of C-H functionalization reactions. rsc.orgsnnu.edu.cnresearchgate.net

Palladium-Catalyzed Reactions:

Studies have demonstrated the successful room-temperature ortho-alkoxylation and halogenation of N-tosylbenzamides using palladium(II) catalysts. rsc.orgresearchgate.net These reactions typically proceed via a cyclopalladation step, where the palladium catalyst coordinates to the amide oxygen and activates a proximate ortho C-H bond. The resulting palladacycle can then react with various reagents to introduce new functional groups. For instance, the use of oxidants like PhI(OAc)₂ in the presence of alcohols or N-halosuccinimides can lead to the formation of C-O or C-X (X = Cl, Br, I) bonds, respectively. researchgate.net

The presence of the 3-methyl group in this compound is expected to influence the regioselectivity of such transformations. In a meta-substituted benzamide, the two ortho C-H bonds (at C2 and C6) are no longer equivalent. The electronic and steric nature of the directing group and the substrate, as well as the reaction conditions, will dictate which C-H bond is preferentially functionalized.

A notable advancement is the development of sequential ortho- and meta-C-H functionalization of N-tosyl-benzamides. rsc.org This allows for the introduction of multiple functional groups in a controlled manner, leading to highly substituted aromatic compounds.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been employed for the C-H activation of N-tosylbenzamides. For example, Rh(III)-catalyzed C-H activation and annulation of N-tosylbenzamides with diazo compounds have been reported to produce isoquinolinediones. uzh.ch These reactions showcase the versatility of the N-tosylamide directing group in facilitating the formation of new heterocyclic structures.

The table below summarizes representative C-H functionalization reactions reported for the N-tosylbenzamide class of compounds.

| Catalyst System | Reaction Type | Functionalization Position | Reagents | Ref. |

| Palladium(II) Acetate | ortho-Alkoxylation | Ortho | PhI(OAc)₂, Alcohols | researchgate.net |

| Palladium(II) Acetate | ortho-Halogenation | Ortho | N-Halosuccinimides | researchgate.net |

| Rhodium(III) | Annulation | Ortho | Diazo Compounds | uzh.ch |

Challenges and Future Research Directions in 3 Methyl N Tosylbenzamide Chemistry

Development of More Sustainable and Greener Synthetic Methodologies

The traditional synthesis of 3-methyl-N-tosylbenzamide often involves multi-step procedures that may utilize hazardous reagents and solvents. nih.gov The development of more sustainable and greener alternatives is a key challenge and a significant area for future research.

Current synthetic strategies for N-acylsulfonamides, including this compound, often rely on the use of stoichiometric reagents and volatile organic solvents, which can have environmental drawbacks. nih.govresearchgate.net For instance, a common method involves the reaction of 3-methylbenzoyl chloride with p-toluenesulfonamide (B41071) in the presence of a base like pyridine (B92270). While effective, this method generates hydrochloride waste and uses a potentially harmful solvent.

Future research is directed towards developing catalytic and solvent-free approaches. nih.gov For example, exploring metal-catalyzed or organocatalytic methods for the direct N-acylation of p-toluenesulfonamide with 3-methylbenzoic acid would represent a significant advancement in green chemistry. semanticscholar.org Such methods could reduce waste, improve atom economy, and potentially operate under milder reaction conditions.

Another promising avenue is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. beilstein-journals.orgresearchgate.net This technique has been successfully applied to the synthesis of various amides and related compounds and could offer a significantly more environmentally friendly route to this compound. beilstein-journals.org The development of a mechanochemical synthesis would align with the principles of green chemistry by reducing solvent usage and potentially energy consumption. nih.gov

The table below summarizes a comparison of traditional versus potential greener synthetic approaches.

| Method | Reagents/Conditions | Advantages | Challenges for this compound |

| Traditional Acylation | 3-methylbenzoyl chloride, p-toluenesulfonamide, pyridine | High yield, well-established | Stoichiometric base, solvent use, waste generation |

| Catalytic Amidation | 3-methylbenzoic acid, p-toluenesulfonamide, catalyst | Atom-economical, reduced waste | Catalyst development, reaction optimization |

| Mechanosynthesis | 3-methylbenzoic acid, p-toluenesulfonamide, ball milling | Solvent-free, potentially high efficiency | Optimization of milling conditions, scalability |

| Flow Chemistry | Continuous process with immobilized reagents/catalysts | High throughput, improved safety and control | Reactor design, catalyst stability |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of this compound is largely dictated by the N-tosyl group, a strong electron-withdrawing group that activates the amide bond. This feature has been exploited in various transformations, but there remains significant potential to uncover new reactivity patterns and achieve novel selectivities.

One area of interest is the use of this compound in transition metal-catalyzed reactions. The N-tosyl group can act as a directing group, facilitating C-H activation at specific positions on the benzoyl or tosyl rings. researchgate.net While some work has been done on related N-tosylbenzamides, a systematic exploration of the C-H functionalization of this compound could lead to the development of efficient methods for synthesizing a wide range of substituted derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Furthermore, the interplay between the methyl group on the benzoyl ring and the tosyl group could lead to interesting regioselectivity in these C-H activation reactions. Research into how different catalysts and reaction conditions influence the site of functionalization would be highly valuable.

Another area for exploration is the use of this compound as a precursor to other functional groups. For example, reductive cleavage of the N-S bond could provide access to 3-methylbenzamide (B1583426) under mild conditions, offering an alternative to traditional deprotection strategies. Investigating novel reagents and conditions for such transformations could expand the synthetic utility of this compound.

The potential for asymmetric transformations involving this compound is also largely untapped. The development of chiral catalysts that can induce enantioselectivity in reactions involving this substrate would be a significant breakthrough, enabling the synthesis of chiral molecules with high optical purity.

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The unique structural features of this compound make it a promising candidate for applications beyond its role as a synthetic intermediate in traditional organic chemistry. Exploring these interdisciplinary research opportunities presents a significant challenge and a frontier for future investigation.

Medicinal Chemistry: The benzamide (B126) and sulfonamide motifs are present in a wide variety of biologically active compounds. ontosight.ai While the specific biological profile of this compound is not extensively studied, its structural similarity to known enzyme inhibitors and receptor modulators suggests it could serve as a scaffold for the development of new therapeutic agents. Future research could involve screening this compound and its derivatives for activity against various biological targets. For instance, N-acylsulfonamides have been investigated as potential inhibitors of enzymes such as proteases and kinases.

Materials Science: The rigid structure and potential for intermolecular interactions (e.g., hydrogen bonding) of this compound suggest its potential use in the development of novel organic materials. bldpharm.com For example, it could be explored as a building block for supramolecular assemblies, liquid crystals, or organic light-emitting diodes (OLEDs). Research in this area would involve studying the solid-state packing of the molecule and how its structure can be modified to tune its material properties.

Chemical Probes: The reactivity of the N-tosyl group could be harnessed to develop chemical probes for studying biological processes. nih.govnih.gov For example, a fluorescent or biotinylated version of this compound could be synthesized to identify and study the interactions of proteins that bind to this class of molecules. This could provide valuable insights into cellular pathways and disease mechanisms.

The table below outlines potential interdisciplinary applications and the corresponding research focus.

| Field | Potential Application | Research Focus |

| Medicinal Chemistry | Scaffold for drug discovery | Synthesis of derivatives, biological screening, structure-activity relationship studies. |

| Materials Science | Building block for organic materials | Crystal engineering, synthesis of polymers and functional materials, characterization of physical properties. |

| Chemical Biology | Development of chemical probes | Synthesis of tagged derivatives, proteomics and imaging studies to identify protein targets. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methyl-N-tosylbenzamide, and what activating reagents are critical for improving reaction yields?

- Methodological Answer : The synthesis typically involves coupling 3-methylbenzoic acid with tosyl chloride or a tosylamine derivative. Activating reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., used in similar benzamide syntheses) enhance reaction efficiency by activating carboxyl groups. Solvents such as MeCN or DMF are preferred, with reaction times optimized between 6–24 hours at 40–80°C. Yield improvements (70–90%) are achieved by controlling stoichiometric ratios (1:1.1 acid/activator) and using catalysts like N-methylimidazole .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm for -CH₃, δ 2.4 ppm for Tosyl-SO₂CH₃), and amide NH (δ 10–11 ppm, broad).

- 13C NMR : Carboxylic carbon (δ ~165 ppm), aromatic carbons (δ 120–140 ppm), and sulfonyl carbons (δ ~145 ppm).

- IR : Amide C=O stretch (~1670 cm⁻¹), sulfonyl S=O (~1360 and 1170 cm⁻¹).

Comparative analysis with databases (e.g., PubChem) and reference spectra from analogous compounds (e.g., N-cyclohexylbenzamide derivatives) ensures accuracy .

Advanced Research Questions

Q. What crystallographic parameters distinguish this compound from its analogs, and how do substituents influence its crystal packing?

- Methodological Answer : X-ray diffraction reveals monoclinic or orthorhombic systems (e.g., space group P2₁/c). Key parameters:

- Unit cell dimensions: a = 5.3–25.0 Å, b = 5.3–8.1 Å, c = 8.1–15.0 Å, β = 90–100°.

- Substituents (e.g., methyl, tosyl) induce steric effects, altering torsion angles (e.g., C–N–S–O dihedral angles ~80–100°) and hydrogen-bonding networks (e.g., N–H···O=S interactions). Comparative studies with N-arylbenzamides show reduced π-π stacking due to methyl groups .

Q. How can contradictory bioactivity data for this compound derivatives be resolved in antimicrobial studies?

- Methodological Answer : Discrepancies arise from substituent positioning (e.g., para-methyl vs. meta-tosyl) and assay conditions. Strategies include:

- Dose-response curves : Determine minimum inhibitory concentrations (MICs) across bacterial strains (e.g., S. aureus, E. coli).

- Structural analogs : Compare with fluorinated or chlorinated derivatives (e.g., 4-chloro-N-arylbenzamides) to isolate electronic vs. steric effects.

- Molecular docking : Map interactions with target enzymes (e.g., dihydrofolate reductase) to explain variance in potency .

Q. What computational methods validate the thermodynamic stability of this compound conformers?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates energy minima for s-cis vs. s-trans amide conformers. Key metrics:

- Relative energies (<5 kcal/mol difference) favor s-cis due to intramolecular H-bonding (N–H···O=S).

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(O)→σ*(N–H)).

Compare with experimental data (e.g., XRD bond lengths) to refine computational models .

Data Contradiction Analysis

Q. Why do solvent polarity and reaction temperature produce divergent yields in the synthesis of this compound?

- Methodological Answer : Polar aprotic solvents (DMF, MeCN) stabilize intermediates but may hydrolyze tosyl groups at >80°C. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.